

Fmoc-D-Homocys(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-Homocys(Trt)-OH*

CAS No.: 1007840-62-1

Cat. No.: B613500

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental protocols for **Fmoc-D-Homocys(Trt)-OH**, a critical building block in modern peptide chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in peptide synthesis and drug development, offering detailed information to facilitate its effective use in the laboratory.

Core Chemical Properties

Fmoc-D-Homocys(Trt)-OH, with the full chemical name $N\alpha$ -(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, is a derivative of the non-proteinogenic amino acid D-homocysteine. The $N\alpha$ -amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the thiol side chain is protected by the acid-labile Trt (trityl) group. This orthogonal protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of D-homocysteine can enhance the proteolytic stability of peptides, a desirable characteristic for therapeutic peptide development.

Table 1: Physicochemical Properties of **Fmoc-D-Homocys(Trt)-OH**

Property	Value	Reference(s)
CAS Number	1007840-62-1	[2][3]
Molecular Formula	C ₃₈ H ₃₃ NO ₄ S	[2]
Molecular Weight	599.76 g/mol	[2]
Appearance	White to off-white or slight yellow powder/solid	[4]
Purity (HPLC)	≥95.0% - ≥97.0%	[4]
Enantiomeric Purity	≥98.0%	[4]
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	[4]
Storage Temperature	-20°C, keep in a dark, dry place	[5]

Note: Some physical properties like melting point and specific rotation are often predicted and may vary between suppliers. It is recommended to refer to the certificate of analysis for lot-specific data.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Homocys(Trt)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4][5] Its application allows for the site-specific incorporation of a D-homocysteine residue into a growing peptide chain. The bulky trityl group on the sulfur atom effectively prevents unwanted side reactions, such as oxidation to a disulfide, during the synthesis cycles.

The general workflow for incorporating **Fmoc-D-Homocys(Trt)-OH** into a peptide sequence follows the standard Fmoc-SPPS cycle. This involves the deprotection of the N-terminal Fmoc

group of the resin-bound peptide, followed by the coupling of the activated **Fmoc-D-Homocys(Trt)-OH**.

Experimental Protocols

The following are generalized protocols for the key steps involving **Fmoc-D-Homocys(Trt)-OH** in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and other amino acids used.

2.1.1. Fmoc Group Deprotection

- Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
- Procedure:
 - Treat the peptide-resin with the 20% piperidine/DMF solution.
 - Agitate the mixture for 5-20 minutes at room temperature.
 - Drain the solution.
 - Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

2.1.2. Coupling of **Fmoc-D-Homocys(Trt)-OH**

Due to the steric hindrance of the trityl group, efficient coupling of **Fmoc-D-Homocys(Trt)-OH** may require the use of potent coupling reagents.

Table 2: Recommended Coupling Reagent Cocktails

Coupling Reagent	Additive	Base (equiv.)	Activation Time	Coupling Time
HBTU/HATU	HOBt/HOAt (1 eq.)	DIPEA or 2,4,6-Collidine (2 eq.)	1-2 min	1-2 hours
PyBOP	HOBt (1 eq.)	DIPEA or NMM (2 eq.)	1-2 min	1-2 hours
DIC	HOBt or Oxyma (1 eq.)	N/A	In situ	2-4 hours

Equivalents are relative to the amino acid.

Protocol: Coupling using HATU/DIPEA

- In a separate vessel, dissolve **Fmoc-D-Homocys(Trt)-OH** (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, indicating free amines, a recoupling step may be necessary.
- Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF.

2.1.3. Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups, including the trityl group from the D-homocysteine residue.

- **Cleavage Cocktail:** A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to irreversibly trap the liberated trityl cations, preventing re-attachment to the thiol group.
- **Procedure:**
 - Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
 - Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
 - Dry the crude peptide under vacuum.

Potential Side Reactions

- **Racemization:** Like other amino acids, D-homocysteine can be susceptible to racemization during the activation step, especially with certain coupling reagents and prolonged pre-activation times.^{[6][7]} The use of additives like HOBt or Oxyma and minimizing pre-activation can help suppress this side reaction.^[6]
- **Aspartimide Formation:** If an aspartic acid residue is present in the peptide sequence, the use of a piperidine solution for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.^[8]
- **Oxidation:** While the trityl group provides robust protection, premature deprotection can expose the thiol group, making it susceptible to oxidation and the formation of unwanted disulfide bonds.

Analytical Characterization

The purity and identity of peptides containing D-homocysteine can be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the crude peptide and for purifying the final product. The method will need to be optimized based on the overall properties of the peptide.[9][10]
- Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the D-homocysteine residue.[11][12][13]

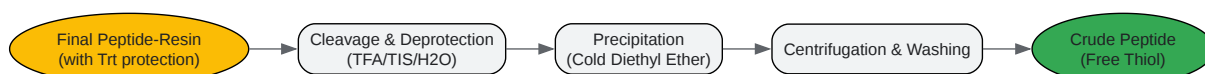
Experimental and Logical Workflows

The following diagrams illustrate the key processes involving **Fmoc-D-Homocys(Trt)-OH** in peptide synthesis.



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Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) for the incorporation of **Fmoc-D-Homocys(Trt)-OH**.



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Caption: Workflow for the final cleavage and deprotection of a peptide containing a Trt-protected D-homocysteine residue.

Conclusion

Fmoc-D-Homocys(Trt)-OH is a valuable and versatile building block for the synthesis of peptides with enhanced stability and unique structural features. A thorough understanding of its chemical properties, combined with optimized coupling and deprotection protocols, is essential

for its successful application. By carefully considering potential side reactions and employing robust analytical methods, researchers can effectively incorporate this non-canonical amino acid to advance their research and development efforts in peptide science.

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